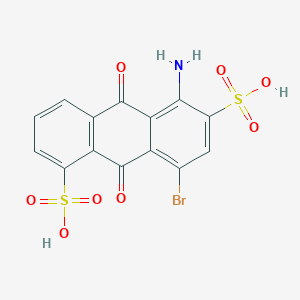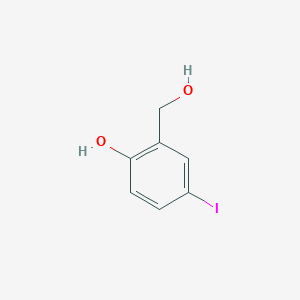![molecular formula C10H16SSi B086461 Silane, trimethyl[(phenylmethyl)thio]- CAS No. 14629-67-5](/img/structure/B86461.png)
Silane, trimethyl[(phenylmethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Nitrosonornicotine (NNN) is an organic compound with the chemical formula C9H11N3O and a molecular weight of 177.2031. It is produced during the curing and processing of tobacco . NNN belongs to the class of tobacco-specific nitrosamines (TSNAs) and has been identified as a potential carcinogen by the International Agency for Research on Cancer (IARC) .
Preparation Methods
NNN can be synthesized through various routes, including the following:
Industrial Production: In tobacco leaves, nicotine undergoes nitrosation to form NNN. The exact conditions and methods used in industrial production may vary, but the key step involves the reaction of nicotine with nitrous acid or nitrite ions.
Chemical Reactions Analysis
NNN can participate in several chemical reactions:
Nitrosation: The initial formation of NNN involves the nitrosation of nicotine. Nitrous acid (HNO) or nitrite ions (NO-
Reduction: NNN can be reduced to its corresponding amine, nornicotine.
Oxidation: Under certain conditions, NNN can undergo oxidation reactions.
Substitution: NNN may participate in substitution reactions, although specific examples are less well-documented.
Common reagents and conditions used in NNN reactions include nitrous acid, reducing agents, and oxidizing agents.
Scientific Research Applications
NNN has implications in various fields:
Cancer Research: Due to its carcinogenic potential, NNN is extensively studied in the context of tobacco-related cancers.
Toxicology: Researchers investigate NNN’s toxicity and its impact on human health.
Tobacco Control: Understanding NNN helps inform tobacco control policies and strategies.
Mechanism of Action
NNN’s carcinogenic effects are attributed to its ability to alkylate DNA, leading to mutations and potentially cancer development. It forms DNA adducts, disrupting normal cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
NNN is closely related to other tobacco-specific nitrosamines, such as NNK (4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone). While NNK shares similar properties, NNN’s unique structure and reactivity set it apart.
Properties
CAS No. |
14629-67-5 |
|---|---|
Molecular Formula |
C10H16SSi |
Molecular Weight |
196.39 g/mol |
IUPAC Name |
benzylsulfanyl(trimethyl)silane |
InChI |
InChI=1S/C10H16SSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
OYAAGWGNCWJAHJ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)SCC1=CC=CC=C1 |
Canonical SMILES |
C[Si](C)(C)SCC1=CC=CC=C1 |
Synonyms |
Benzylthiotrimethylsilane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)

![9-Phosphabicyclo[4.2.1]nonane](/img/structure/B86394.png)


![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)

![15,30-Dibromo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone](/img/structure/B86406.png)
